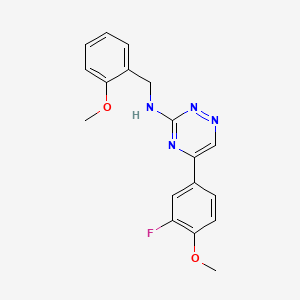

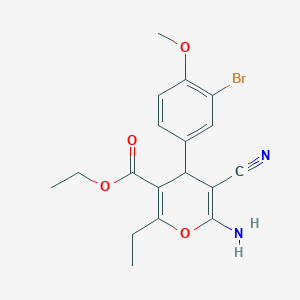

![molecular formula C18H18Cl2N2O3S B5124646 N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B5124646.png)

N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is part of a broader category of chemicals that utilize sulfonamide functionalities to achieve various synthetic goals. These functionalities are pivotal in the development of new chemical reactions and the synthesis of complex molecules.

Synthesis Analysis

The synthesis of compounds involving sulfonamide groups, like our compound of interest, often employs strategies such as allylation of aldehydes and imines with allyltributyltin promoted by recoverable and reusable polymer-supported sulfonamide of N-glycine, showcasing good to high yields in various cases (Li & Zhao, 2006). Another approach involves using glycinamide hydrochloride as a transient directing group for C(sp3)−H arylation of 2-methylbenzaldehydes, efficiently synthesizing practical 2-benzylbenzaldehydes with various functional groups (Wen & Li, 2020).

Molecular Structure Analysis

The structure of sulfonamide-based compounds is crucial for their reactivity and application in organic synthesis. Advanced techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the molecular configurations of such compounds, providing insights into their chemical behavior and interaction mechanisms.

Chemical Reactions and Properties

Sulfonamide compounds engage in a variety of chemical reactions, including but not limited to, the highly diastereoselective monoalkylation and Michael addition under solid–liquid phase-transfer catalysis conditions (López & Pleixats, 1998). Another reaction pathway involves the synthesis and conversions of substituted benzyl-p-tolyl sulfones to o-quinodimethanes and their cycloaddition products (Lenihan & Shechter, 1999).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological molecules in specific ways to exert its effects. The presence of the allyl, benzyl, and sulfonyl groups, as well as the glycine residue, could all potentially contribute to its biological activity .

Safety and Hazards

As with any chemical compound, handling “N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .

Eigenschaften

IUPAC Name |

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O3S/c1-2-10-21-18(23)13-22(12-14-6-4-3-5-7-14)26(24,25)17-11-15(19)8-9-16(17)20/h2-9,11H,1,10,12-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEUWVKDSKCURT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5124578.png)

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone hydrobromide](/img/structure/B5124586.png)

![methyl 3-(2-chloro-4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5124590.png)

![6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5124625.png)

![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)

![3-(2-fluorophenyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124647.png)

![2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5124649.png)

![8-[4-(4-ethoxyphenoxy)butoxy]quinoline](/img/structure/B5124653.png)

![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5124678.png)